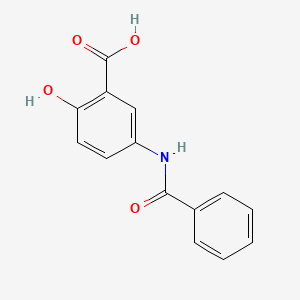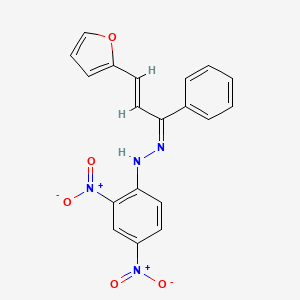![molecular formula C16H13Cl2N5O B11998794 3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is a complex organic compound that features a benzotriazole moiety and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
- 3-(1H-1,2,3-benzotriazol-1-yl)propanamide
- 3-(1H-1,2,3-benzotriazol-1-yl)propane-1,2-diol
Uniqueness
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C16H13Cl2N5O |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-12-4-3-5-13(18)11(12)10-19-21-16(24)8-9-23-15-7-2-1-6-14(15)20-22-23/h1-7,10H,8-9H2,(H,21,24)/b19-10+ |
Clave InChI |
IUXJDVWBNNQRJG-VXLYETTFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)


![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)




![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)

